2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Description
2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.25. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Enoyl-[acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the elongation cycle of fatty acid biosynthesis .
Mode of Action
It’s likely that the compound binds to the active site of the enzyme, inhibiting its function . This inhibition could lead to disruption in the fatty acid synthesis pathway, affecting the production of essential cellular components.
Biochemical Pathways
The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme . This could lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption could include altered cell membrane integrity and function, and impaired cell signaling.
Result of Action
The inhibition of the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme by this compound could lead to a disruption in the fatty acid synthesis pathway . This could result in altered cell membrane structure and function, potentially leading to cell death.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-1-2-17(16(20)9-15)26-12-18(25)22-7-8-24-11-14(10-23-24)13-3-5-21-6-4-13/h1-6,9-11H,7-8,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIGKRMPORENOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.